9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of chromene and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to use phloroglucinol as the starting material, followed by a series of regioselective reactions to introduce the necessary functional groups . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Uniqueness
What sets 9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its unique combination of functional groups and structural elements. This unique structure may confer specific biological activities and chemical properties that are not present in other related compounds.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9-hydroxy-7-methyl-8-(morpholin-4-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H21NO4/c1-11-9-15-16(12-3-2-4-13(12)18(21)23-15)17(20)14(11)10-19-5-7-22-8-6-19/h9,20H,2-8,10H2,1H3 |
InChI Key |
VIGUYXQJHGSFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1CN4CCOCC4)O |
Origin of Product |
United States |
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